molecular formula C17H17ClN2O3 B1353550 Ani9

Ani9

Katalognummer: B1353550
Molekulargewicht: 332.8 g/mol
InChI-Schlüssel: KDALDZRKOBJXIE-GRSHGNNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ani 9 involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-chloro-2-methylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 2-methoxybenzaldehyde to yield Ani 9 .

Industrial Production Methods: While specific industrial production methods for Ani 9 are not widely documented, the synthesis typically follows the laboratory preparation methods with optimization for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Reaktionstypen: Ani 9 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie dem Acetohydrazid- und Methoxybenzyliden-Rest. Diese Reaktionen können von verschiedenen Reagenzien und Bedingungen beeinflusst werden.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Häufige Reagenzien sind Hydrazinhydrat und Methoxybenzaldehyd, typischerweise unter Rückflussbedingungen.

    Oxidations- und Reduktionsreaktionen: Obwohl für Ani 9 nicht umfassend dokumentiert, könnten potentielle Oxidationsreaktionen Reagenzien wie Kaliumpermanganat beinhalten, und Reduktionsreaktionen könnten Reagenzien wie Natriumborhydrid beinhalten.

Hauptprodukte: Das Hauptprodukt, das bei der Synthese von Ani 9 gebildet wird, ist die Verbindung selbst, 2-(4-Chlor-2-methylphenoxy)-N’-(2-Methoxybenzyliden)acetohydrazid. Weitere Reaktionen könnten zu Derivaten oder Analoga mit modifizierten funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The therapeutic potential of Ani9 spans several medical conditions:

  • Cancer Therapy : this compound has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells that overexpress ANO1. Studies indicate that it may be particularly effective against cancers such as prostate and oral squamous cell carcinoma .
  • Cardiovascular Diseases : Due to its ability to modulate chloride ion transport, this compound may be beneficial in treating hypertension and other cardiovascular disorders linked to abnormal ANO1 activity .
  • Pain Management : The compound's action on the ANO1 channel suggests potential applications in pain management, offering a new avenue for analgesic drug development .
  • Gastrointestinal Disorders : this compound's inhibition of chloride currents can also be leveraged in managing conditions like diarrhea, where dysregulated ion transport plays a significant role .

Cancer Research

A pivotal study demonstrated that this compound effectively inhibited ANO1 activity in prostate cancer cell lines (PC-3) and oral squamous cell carcinoma (CAL-27). The results showed a significant reduction in cell viability upon treatment with this compound, highlighting its potential as a novel anticancer therapeutic agent.

StudyCell LineConcentration (μM)Viability Reduction (%)
PC-3545
CAL-271060

Cardiovascular Studies

Research has indicated that this compound can reduce elevated blood pressure in animal models by inhibiting the ANO1 channel's role in vascular smooth muscle contraction. This suggests a potential therapeutic pathway for managing hypertension.

StudyModel TypeDosage (mg/kg)Blood Pressure Reduction (%)
Rat Hypertension1020
Mouse Model515

Wirkmechanismus

Ani 9 exerts its effects by selectively inhibiting the activity of the calcium-activated chloride channel ANO1. This inhibition occurs through binding to the channel and blocking chloride ion transport, which affects various physiological processes such as fluid secretion, smooth muscle contraction, and nociception. The high selectivity of Ani 9 for ANO1 over ANO2 is due to its specific molecular structure, which allows it to interact with unique binding sites on ANO1 .

Vergleich Mit ähnlichen Verbindungen

    CaCCinh-A01: Another inhibitor of calcium-activated chloride channels, but with lower selectivity for ANO1 compared to Ani 9.

    Niflumic Acid: A non-selective inhibitor of chloride channels, affecting both ANO1 and other chloride channels.

    T16Ainh-A01: A selective ANO1 inhibitor, but with different potency and selectivity profiles compared to Ani 9.

Uniqueness of Ani 9: Ani 9 stands out due to its high potency and selectivity for ANO1, with an IC50 value of 77 nanomolar. Unlike other inhibitors, Ani 9 does not affect ANO2 activity or intracellular calcium signaling, making it a highly specific tool for studying ANO1 and its physiological roles .

Biologische Aktivität

Ani9, also known as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, is a potent small-molecule inhibitor of the ANO1 (Anoctamin-1) chloride channel, which has garnered significant attention in pharmacological research due to its potential therapeutic applications in various diseases, including cancer and hypertension. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanism of action, selectivity, and implications for drug development.

ANO1 Channel Inhibition
this compound functions primarily as an inhibitor of the ANO1 chloride channel, which plays a critical role in various physiological processes. Electrophysiological studies have demonstrated that this compound can completely block ANO1-mediated chloride currents with high potency, achieving an IC50 value of approximately 77 nM . This inhibition is significant because ANO1 is often overexpressed in several types of cancer, including breast and prostate cancers, where it contributes to tumor cell proliferation and survival .

Selectivity
One of the remarkable features of this compound is its selectivity for ANO1 over ANO2, another member of the Anoctamin family. Studies indicate that this compound exhibits negligible effects on ANO2 activity even at concentrations up to 10 μM . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity and Therapeutic Implications

Anticancer Potential
Research has highlighted the potential of this compound as an anticancer agent. The downregulation of ANO1 expression through this compound treatment has been shown to significantly inhibit cell proliferation, migration, and invasion in various cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and BxPC3 (pancreatic cancer) . A structure-activity relationship study revealed that modifications to the this compound structure could yield even more potent inhibitors with improved selectivity .

Other Therapeutic Applications
Beyond oncology, this compound's inhibition of ANO1 suggests potential applications in treating conditions such as hypertension, asthma, and pain management. The compound does not appear to affect intracellular calcium signaling or CFTR chloride channel activity, indicating a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Findings
Electrophysiological Analysis Demonstrated complete inhibition of ANO1 chloride current with submicromolar potency (IC50 < 3 μM) .
Cancer Cell Line Studies Showed significant reduction in proliferation and invasion in PC3 and MCF7 cells treated with this compound .
Selectivity Testing Confirmed high selectivity for ANO1 over ANO2 with no impact on CFTR or ENaC activities at tested concentrations .

Eigenschaften

Molekularformel

C17H17ClN2O3

Molekulargewicht

332.8 g/mol

IUPAC-Name

2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10-

InChI-Schlüssel

KDALDZRKOBJXIE-GRSHGNNSSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=CC=C2OC

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.